molecular formula C32H51N13O8 B14193811 L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine CAS No. 920011-46-7

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine

Cat. No.: B14193811
CAS No.: 920011-46-7
M. Wt: 745.8 g/mol
InChI Key: VGVLAQRNGQFJHL-OOPVGHQCSA-N
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Description

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine is a complex peptide compound with a molecular formula of C32H61N15O8 and an average mass of 783.922 Da . This compound is notable for its intricate structure, which includes multiple amino acid residues and a diaminomethylidene group.

Preparation Methods

The synthesis of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the protection of amino acid side chains with groups like Boc or Fmoc to prevent unwanted reactions. Industrial production methods may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity of the compound .

Chemical Reactions Analysis

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

Scientific Research Applications

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine has several scientific research applications:

    Chemistry: It is used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.

    Biology: The compound is studied for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a therapeutic agent itself.

    Industry: It may be used in the development of novel biomaterials or as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The peptide backbone allows for conformational flexibility, enabling the compound to adopt various structures that can interact with different targets and pathways .

Comparison with Similar Compounds

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-histidine can be compared with other similar peptide compounds, such as:

Properties

CAS No.

920011-46-7

Molecular Formula

C32H51N13O8

Molecular Weight

745.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C32H51N13O8/c1-17(2)9-20(33)26(47)44-24(14-46)30(51)45-8-4-6-25(45)29(50)41-21(5-3-7-38-32(34)35)27(48)42-22(10-18-12-36-15-39-18)28(49)43-23(31(52)53)11-19-13-37-16-40-19/h12-13,15-17,20-25,46H,3-11,14,33H2,1-2H3,(H,36,39)(H,37,40)(H,41,50)(H,42,48)(H,43,49)(H,44,47)(H,52,53)(H4,34,35,38)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

VGVLAQRNGQFJHL-OOPVGHQCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N

Origin of Product

United States

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